Allosteric Modulation of MERS-CoV Nucleocapsid Protein Oligomerization: Comparative SAXS Analysis
In a direct comparative study, the effect of 5-(2-methoxyethoxy)-1H-indole (P4-4) on the full-length MERS-CoV N-protein was compared to its close analog, 5-(2-fluoroethoxy)-1H-indole (P4-3). Small-angle X-ray scattering (SAXS) was used to quantify the induced conformational changes in the protein tetramer [1].
| Evidence Dimension | Protein Complex Radius of Gyration (Rg) |
|---|---|
| Target Compound Data | Rg = 6.0 nm (measured via Guinier analysis) |
| Comparator Or Baseline | 5-(2-fluoroethoxy)-1H-indole (P4-3): Rg = 5.7 nm (measured via Guinier analysis) |
| Quantified Difference | An increase in Rg of 0.3 nm (6.0 nm vs 5.7 nm) |
| Conditions | SAXS analysis of full-length MERS-CoV N-protein tetramer (~183 kDa) in 50 mM Tris-HCl, 150 mM NaCl, pH 8.5 at 23A, Taiwan Photon Source. |
Why This Matters
This quantitative difference directly confirms that the methoxyethoxy substituent induces a distinct, more extended oligomeric state compared to its fluoroethoxy analog, a key consideration for researchers designing probes to modulate viral protein assembly.
- [1] Small Angle Scattering Biological Data Bank (SASBDB). SASDNJ6 (P4-4) and SASDNH6 (P4-3). Retrieved from https://www.sasbdb.org/project/1604/ View Source
